molecular formula C22H34O B564445 Docosa-4,7,10,13,16,19-hexaen-1-OL CAS No. 102783-20-0

Docosa-4,7,10,13,16,19-hexaen-1-OL

Cat. No.: B564445
CAS No.: 102783-20-0
M. Wt: 314.513
InChI Key: ABXNPXZSLCLSEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Docosa-4,7,10,13,16,19-hexaen-1-OL can be synthesized through various chemical and enzymatic methods. One common synthetic route involves the desaturation and elongation of shorter-chain omega-3 fatty acids, such as alpha-linolenic acid, using desaturase and elongase enzymes . This process can be carried out in microalgae, fungi, and some animals .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of DHA from marine sources, such as fish oil and microalgae. The extracted oil is then purified and concentrated to obtain high-purity DHA .

Mechanism of Action

Docosa-4,7,10,13,16,19-hexaen-1-OL exerts its effects through various molecular targets and pathways:

Properties

IUPAC Name

docosa-4,7,10,13,16,19-hexaen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h3-4,6-7,9-10,12-13,15-16,18-19,23H,2,5,8,11,14,17,20-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXNPXZSLCLSEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70698039
Record name Docosa-4,7,10,13,16,19-hexaen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102783-20-0
Record name Docosa-4,7,10,13,16,19-hexaen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.